Galangal acetate

Description

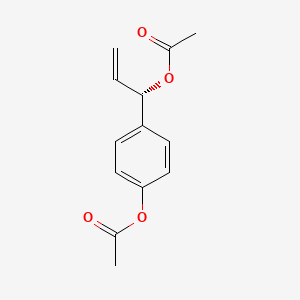

Structure

3D Structure

Propriétés

IUPAC Name |

[4-(1-acetyloxyprop-2-enyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMQIUWGGBSIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53890-21-4, 52946-22-2 | |

| Record name | 1'-Acetoxychavicol acetate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-ACETOXYCHAVICOL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734CNR85EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1'-Acetoxychavicol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Methodologies for Isolation, Synthesis, and Analytical Characterization of 1 Acetoxychavicol Acetate

Optimized Extraction Techniques from Botanical Sources

1'-Acetoxychavicol acetate (B1210297) (ACA) is a significant phenylpropanoid predominantly found in the rhizomes of plants from the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera. researchgate.nettci-thaijo.org The choice of extraction technique significantly impacts the yield and purity of the extracted ACA. Studies have compared various methods to determine the most efficient protocol for its isolation from dried galangal rhizome powder. researchgate.nettci-thaijo.org

A comparative study evaluated four primary extraction techniques: maceration extraction (ME), ultrasonic-assisted extraction (UAE), reflux extraction (RE), and Soxhlet extraction (SE). researchgate.nettci-thaijo.org While Soxhlet extraction yielded the highest amount of crude extract, reflux extraction proved to be the most effective method for obtaining the highest concentration of ACA, both in the crude extract and relative to the initial rhizome powder. researchgate.nettci-thaijo.org This suggests that while other methods may extract more total compounds, reflux extraction offers a higher selectivity for ACA. tci-thaijo.org It is noteworthy that ACA is not present in essential oils obtained through steam distillation, as the compound is unstable in aqueous solutions and undergoes hydrolysis or isomerization. researchgate.nettci-thaijo.org

| Extraction Technique | Crude Extract Yield (%) | ACA Content in Crude Extract (%) | ACA Content in Rhizome Powder (%) |

|---|---|---|---|

| Soxhlet Extraction (SE) | 19.15 ± 0.66 | Not specified | Not specified |

| Reflux Extraction (RE) | 9.05 ± 0.44 | 41.77 ± 4.58 | 3.79 ± 0.57 |

| Maceration Extraction (ME) | Not specified | Not specified | Not specified |

| Ultrasonic-Assisted Extraction (UAE) | Not specified | Not specified | Not specified |

Chromatographic Purification Protocols for 1'-Acetoxychavicol Acetate

Following extraction, chromatographic techniques are essential for the purification of 1'-Acetoxychavicol acetate from the crude extract. Silica (B1680970) gel column chromatography is a commonly employed method. In one protocol, the crude extract is subjected to a silica gel column and eluted with a hexane-ethyl acetate solvent system. taylors.edu.my An isocratic elution with a ratio of 10:0.25 (v/v) of hexane (B92381) to ethyl acetate has been successfully used to afford ACA. taylors.edu.my This method is effective for laboratory-scale purification. taylors.edu.my

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. This technique allows for the isolation of highly pure compounds from a mixture. While specific preparative HPLC protocols for ACA are detailed in various research contexts, the general principle involves scaling up an analytical HPLC method to a larger column with a higher sample load. The choice of stationary and mobile phases is critical for achieving optimal separation.

A simplified and effective purification protocol for 1'S-1'-Acetoxychavicol acetate from Alpinia galanga rhizomes has been developed, yielding a significant amount of the compound. From 500g of dried rhizomes, 1.89g of ACA was recovered, demonstrating the efficiency of the established purification method. nih.gov

Synthetic Routes and Analog Development of 1'-Acetoxychavicol Acetate and its Derivatives

The synthesis of 1'-Acetoxychavicol acetate and its derivatives is crucial for further pharmacological studies and for overcoming the limitations of natural sourcing. One synthetic approach involves the acetylation of p-hydroxybenzaldehyde, followed by a reaction with vinyl magnesium bromide. google.com

The development of ACA analogs aims to improve stability and biological activity. A series of 1'-acetoxychavicol acetate analogues have been synthesized to explore their structure-activity relationships. usm.my The general procedure for synthesizing these analogs often involves the acylation of a precursor molecule. For instance, 4-allyl phenol (B47542) can be dissolved in dichloromethane (B109758), and with the addition of 4-dimethylaminopyridine (B28879) and triethylamine, can be reacted with an acyl chloride in an ice bath under a nitrogen atmosphere to yield the desired ACA derivative. usm.my

Furthermore, benzhydrol-type analogs of ACA have been developed as stable mimics. analis.com.myresearchgate.net These are synthesized through the acylation of (4-aminophenyl)(phenyl)methanol (B1267711) with various acyl chlorides. analis.com.my For example, 4-aminobenzhydrol can be dissolved in dry dichloromethane and stirred in an ice bath. The addition of 4-dimethylaminopyridine, triethylamine, and an appropriate acyl chloride (like isobutyryl chloride or butyryl chloride) leads to the formation of the corresponding 4-amidobenzhydryl-type analogue. analis.com.my The development of these derivatives has led to compounds with potent inhibitory effects on various cancer cell lines. nih.govnih.gov

Quantitative and Qualitative Analytical Methodologies for 1'-Acetoxychavicol Acetate

Accurate and validated analytical methods are essential for the quantification and identification of 1'-Acetoxychavicol acetate in various samples, including botanical extracts and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC Applications

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of ACA. scielo.brresearchgate.net Validated RP-HPLC methods have been developed to quantify ACA in different matrices, such as nanostructured lipid carriers. scielo.brresearchgate.netresearchgate.net

A typical RP-HPLC system for ACA analysis utilizes a C18 column as the stationary phase. taylors.edu.myresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of formic acid to improve peak shape and resolution. taylors.edu.myresearchgate.net An isocratic elution is commonly employed. For instance, a mobile phase of acetonitrile and 0.1% formic acid in water (60:40, v/v) at a flow rate of 1 mL/min has been successfully used. researchgate.net Another method employs a mobile phase of acetonitrile and water (80:20 v/v) at a flow rate of 0.8 mL/min. scielo.brresearchgate.net Detection is typically carried out using a UV detector, with wavelengths around 216 nm, 219 nm, or 254 nm being effective for ACA detection. scielo.brresearchgate.netresearchgate.net The retention time for ACA can vary depending on the specific chromatographic conditions, but is typically observed within a 5 to 8-minute window. taylors.edu.myresearchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Nucleodur C18 | Agilent Poroshell C18 |

| Mobile Phase | Acetonitrile/0.1% Formic Acid in Water (60/40, v/v) | Acetonitrile/Water (80:20, v/v) |

| Flow Rate | 1 mL/min | 0.8 mL/min |

| Detection Wavelength | Not specified | 216 nm |

| Retention Time | ~5.5 min | ~4.06 min |

Thin-Layer Chromatography (TLC)-Densitometry for Quantification

Thin-Layer Chromatography (TLC)-Densitometry offers a simpler and more cost-effective method for the quantification of ACA in botanical extracts. researchgate.nettci-thaijo.org This method has been developed and validated for the quantitation of ACA in Alpinia galanga rhizome extracts. researchgate.netresearchgate.nettci-thaijo.org

The procedure involves applying the sample to a TLC plate precoated with silica gel F254. taylors.edu.my The plate is then developed in a suitable mobile phase, such as a mixture of hexane and ethyl acetate. taylors.edu.my After development, the plate is scanned with a densitometer at a specific wavelength to quantify the analyte. For ACA, the bands are typically analyzed at a wavelength of 219 nm. researchgate.netresearchgate.nettci-thaijo.org

The method has been validated according to AOAC guidelines, demonstrating good linearity, precision, and accuracy. researchgate.nettci-thaijo.org The calibration curve for ACA has been shown to be a quadratic function in the range of approximately 2.062–6.186 mg/band, with a high correlation coefficient (R²) of 0.9995. researchgate.netresearchgate.nettci-thaijo.org The relative standard deviations for precision studies were found to be between 1.62% and 2.54%. researchgate.nettci-thaijo.org The average recovery rates for ACA from different sample matrices were high, ranging from 94.59% to 96.16%. researchgate.nettci-thaijo.org

Comprehensive Analysis of Biological Activities and Pharmacological Modulations by 1 Acetoxychavicol Acetate

Anticancer and Chemopreventive Efficacy

1'-Acetoxychavicol acetate (B1210297) (ACA), a naturally occurring phenylpropanoid compound isolated from the rhizomes of Southeast Asian ginger species like Languas galanga and Alpinia conchigera, has garnered significant scientific attention for its diverse pharmacological activities. nih.govaacrjournals.org A substantial body of research has been dedicated to elucidating its anticancer and chemopreventive properties, revealing its potential to modulate various signaling pathways and cellular processes involved in carcinogenesis.

Inhibition of Tumor Promoter-Induced Epstein-Barr Virus Activation

Early investigations into the biological activities of 1'-acetoxychavicol acetate identified it as a potent inhibitor of tumor promoter-induced Epstein-Barr virus (EBV) activation. nih.govtandfonline.com The Epstein-Barr virus, a ubiquitous human herpesvirus, has been implicated in the development of several cancers, including Burkitt's lymphoma and nasopharyngeal carcinoma. acs.org Certain tumor promoters can induce the lytic cycle of EBV in latently infected cells, a process that is considered to be a marker for tumor promotion. nih.govcapes.gov.br

Research has demonstrated that ACA can effectively suppress the activation of EBV induced by tumor promoters like teleocidin B-4. tandfonline.comacs.org In one study, ACA completely inhibited the induction of the EBV early antigen (EA) at a concentration that was a 100-fold molar equivalent to the tumor promoter. tandfonline.com The concentration required for 50% inhibition (IC50) was approximately 1.3 µM, highlighting its significant potency. tandfonline.com This inhibitory activity is considered a key indicator of the compound's potential chemopreventive effects, as the suppression of EBV activation is a widely used in vitro assay to screen for anti-tumor promoting agents. tandfonline.comacs.org The mechanism underlying this inhibition may be linked to ACA's ability to inhibit xanthine (B1682287) oxidase, an enzyme that generates superoxide anions, which are known to be involved in tumor promotion. tandfonline.com

Differential Inhibition of Cancer Cell Proliferation and Growth across Diverse Neoplasms

1'-Acetoxychavicol acetate has demonstrated a broad spectrum of antiproliferative and cytotoxic activities against various cancer cell lines, indicating its potential as a versatile anticancer agent. nih.govnih.gov The compound's efficacy, however, varies across different types of cancer, highlighting a differential sensitivity that is likely dependent on the specific molecular characteristics of the neoplastic cells.

In the context of colorectal cancer, 1'-acetoxychavicol acetate has been shown to significantly suppress the proliferation of adenocarcinoma cell lines. For instance, in the SW480 human colorectal adenocarcinoma cell line, ACA exhibited a potent antiproliferative effect. nih.govresearchgate.net Studies have reported an IC50 value of 80µM for ACA in SW480 cells after 48 hours of treatment. nih.govresearchgate.netresearchgate.net The mode of cell death induced by ACA in these cells has been identified as apoptosis, accompanied by a halt in the cell cycle at the G0/G1 checkpoint. nih.govresearchgate.net This cell cycle arrest is associated with an increased expression of the p21 protein and a concurrent downregulation of Cyclin D. nih.govresearchgate.net Furthermore, ACA treatment leads to considerable DNA damage and mitochondrial depolarization in SW480 cells. nih.govresearchgate.net Research on the SW620 colorectal cancer cell line also demonstrated that ACA exhibits cytotoxic effects and anti-proliferative activity in a dose-dependent manner. tci-thaijo.org

| Cell Line | IC50 Value | Exposure Time | Key Findings |

|---|---|---|---|

| SW480 | 80 µM | 48 hours | Induction of apoptosis, G0/G1 cell cycle arrest, increased p21 expression, decreased Cyclin D expression, DNA damage, and mitochondrial depolarization. nih.govresearchgate.net |

| SW620 | Dose-dependent | Not specified | Cytotoxic effects and anti-proliferative activity. tci-thaijo.org |

The cytotoxic effects of 1'-acetoxychavicol acetate have also been evaluated in human cervical carcinoma cell lines. In Ca Ski cells, which have low sensitivity to cisplatin, ACA induced dose- and time-dependent cytotoxicity. nih.gov Similarly, in HeLa cells, which are more sensitive to cisplatin, ACA also demonstrated cytotoxic effects. nih.gov Interestingly, when combined with the conventional chemotherapeutic drug cisplatin, ACA exhibited synergistic effects in both Ca Ski and HeLa cell lines, suggesting its potential as a chemosensitizer. nih.gov The IC50 value for ACA in CaSki cells was reported to be 34.0 µM after 12 hours of exposure. nih.gov

| Cell Line | IC50 Value | Exposure Time | Key Findings |

|---|---|---|---|

| Ca Ski | 34.0 µM | 12 hours | Induces dose- and time-dependent cytotoxicity; shows synergistic effects with cisplatin. nih.govnih.gov |

| HeLa | Not specified | Not specified | Induces dose- and time-dependent cytotoxicity; shows synergistic effects with cisplatin. nih.gov |

1'-Acetoxychavicol acetate has shown particularly high cytotoxicity against oral squamous cell carcinoma (OSCC) cells. nih.gov In studies involving HSC-4 and HSC-2 oral squamous carcinoma cell lines, ACA demonstrated IC50 values of 8.0 µM and 9.0 µM, respectively, after just 12 hours of treatment. nih.gov This indicates a high degree of sensitivity of these cells to the compound. ACA has been found to inhibit the growth of oral SCC cells, induce apoptosis, and suppress their migration rate. nih.gov In vivo studies using human oral tumor xenografts in mice have further confirmed that ACA can effectively reduce tumor volume. nih.gov

In the context of glioblastoma, a highly aggressive form of brain cancer, ACA has been shown to inhibit cell proliferation by promoting apoptotic cell death. nih.govspandidos-publications.com This is achieved through the enhancement of caspase 3 activity. nih.govspandidos-publications.com Furthermore, ACA has been observed to impair the migratory ability of glioblastoma cells by reducing their adhesive properties, suggesting its potential to inhibit the invasive capacity of these tumors. nih.govspandidos-publications.com

| Cancer Type | Cell Line | IC50 Value | Exposure Time | Key Findings |

|---|---|---|---|---|

| Oral Squamous Cell Carcinoma | HSC-4 | 8.0 µM | 12 hours | High cytotoxicity and induction of apoptosis. nih.gov |

| Oral Squamous Cell Carcinoma | HSC-2 | 9.0 µM | 12 hours | High cytotoxicity and induction of apoptosis. nih.gov |

| Glioblastoma | Not specified | Not specified | Not specified | Inhibits proliferation via caspase 3-activated apoptosis and impairs cell migration. nih.govspandidos-publications.com |

The anticancer effects of 1'-acetoxychavicol acetate extend to prostate and breast cancer cells. In human prostate cancer cells (PC-3), ACA has been shown to inhibit cell survival in a concentration-dependent manner, with an IC50 of approximately 50 µmol/l after 48 hours of exposure. nih.gov This inhibition of cell survival is partly attributed to the induction of both early- and late-stage apoptosis. nih.gov Furthermore, ACA has been found to suppress angiogenesis, a critical process for tumor growth and metastasis, in prostate tumor models. nih.gov

In breast cancer, ACA has demonstrated antiproliferative effects in a concentration- and time-dependent manner, with higher potency observed in cell lines that overexpress the human epidermal growth factor receptor 2 (HER2). thieme-connect.comnih.gov Research on various breast cancer cell lines, including estrogen receptor-positive (MCF7), HER2-overexpressed (MCF7/HER2), and endocrine-resistant cells (MCF7/LCC2 and MCF7/LCC9), has shown that ACA can repress proliferation and invasion while inducing apoptosis. thieme-connect.comsemanticscholar.org The IC50 value for ACA in the T47D breast cancer cell line has been reported as 3.14 µg/ml. chemoprev.org

| Cancer Type | Cell Line | IC50 Value | Exposure Time | Key Findings |

|---|---|---|---|---|

| Prostate Cancer | PC-3 | ~50 µmol/l | 48 hours | Inhibits cell survival, induces apoptosis, and suppresses angiogenesis. nih.gov |

| Breast Cancer | T47D | 3.14 µg/ml | Not specified | Strong cytotoxic activity. chemoprev.org |

| Breast Cancer | MCF7, MCF7/HER2, MCF7/LCC2, MCF7/LCC9 | Not specified | Not specified | Antiproliferative and pro-apoptotic effects, particularly in HER2-overexpressed cells. thieme-connect.comnih.gov |

Myeloma and Hepatocellular Carcinoma Cells

1'-Acetoxychavicol acetate (ACA) has demonstrated significant inhibitory effects on the cellular growth of human myeloma cells, functioning as a potent inhibitor of nuclear factor κB (NF-κB) activity. aacrjournals.orgaacrjournals.orgnih.gov In vitro studies on myeloma cells revealed that ACA induces a G0/G1 phase cell cycle arrest, which is followed by apoptosis. aacrjournals.orgaacrjournals.orgnih.gov The compound effectively decreases the nuclear expression of NF-κB while promoting the accumulation of cytosolic NF-κB in RPMI8226 myeloma cells, thereby inhibiting the translocation of NF-κB to the nucleus. aacrjournals.org This inhibition of NF-κB activation is a key mechanism behind its pro-apoptotic effects in these cells. aacrjournals.orgaacrjournals.orgresearchgate.net Further investigation into the apoptotic pathway showed that ACA up-regulates the expression of TNF-related apoptosis-inducing ligand (TRAIL/Apo2L) and its receptor, death receptor 5 (DR5), suggesting the involvement of the TRAIL death signaling pathway in ACA-induced apoptosis of myeloma cells. researchgate.netnih.gov

In addition to hematological malignancies, ACA exhibits cytotoxic effects against solid tumors like hepatocellular carcinoma. Studies on the HepG2 human hepatocyte carcinoma cell line have shown that ACA induces dose- and time-dependent cytotoxicity. mdpi.com For instance, at a concentration of 40.0 μM, the viability of HepG2 cells was reduced to below 80% after 12 hours of treatment, with further decreases over more extended incubation periods. mdpi.com

Ehrlich Ascites Tumor Cells

The antitumor activity of 1'-acetoxychavicol acetate has been evaluated in Ehrlich ascites tumor cells (EATC), where it induces morphological changes and suppresses cell viability in a dose-dependent manner. nih.govoup.com Treatment with ACA leads to apoptosis, characterized by classic morphological features such as nuclear condensation, cell shrinkage, and membrane blebbing. nih.govoup.com The mechanism of action in EATC is linked to the modulation of polyamine metabolism. nih.gov Specifically, ACA causes a reduction in intracellular polyamines, particularly putrescine, by inhibiting ornithine decarboxylase (ODC) and activating spermidine/spermine N(1)-acetyltransferase (SSAT). nih.gov The perturbation of this metabolic pathway is a key event preceding the activation of caspase-3 and the formation of apoptotic bodies. nih.gov Further studies have explored the differential effects of ACA's stereoisomers, (1'S)-acetoxychavicol acetate ((S)-ACA) and its enantiomer (R)-ACA, on EATC proliferation. Both enantiomers inhibit tumor cell growth but through different mechanisms. nih.gov (S)-ACA causes an accumulation of cells in the G1 phase of the cell cycle, whereas (R)-ACA leads to cell accumulation in the G2 phase. nih.gov

Non-Small Cell Lung Cancer Cells

1'-Acetoxychavicol acetate elicits a dose- and time-dependent cytotoxic effect in human non-small cell lung cancer (NSCLC) cell lines, including A549 and SK-LU-1. nih.govplos.org The compound inhibits cell viability and proliferation, as demonstrated by a significant decrease in colony formation. tci-thaijo.orgresearchgate.net Research has shown that ACA induces autophagy in NSCLC cells, characterized by the formation of cytoplasmic vacuoles and acidic vesicular organelles. nih.govplos.org This autophagy is triggered through a Beclin-1-independent pathway and appears to be a pro-survival mechanism. nih.govplos.org Consequently, inhibiting this autophagic response, for instance by co-treatment with the lysosomal inhibitor chloroquine, enhances the apoptotic effects of ACA. nih.govplos.org

| Cell Line | Exposure Time (hours) | IC50 Value (µM) | Reference |

|---|---|---|---|

| A549 | 24 | 29.2 ± 1.4 | nih.govplos.org |

| SK-LU-1 | 24 | 25.0 ± 1.0 | nih.govplos.org |

| A549 | 24 | 50.42 | tci-thaijo.orgresearchgate.net |

| A549 | 48 | 33.22 | tci-thaijo.orgresearchgate.net |

| A549 | 72 | 21.66 | tci-thaijo.orgresearchgate.net |

Elucidation of Apoptosis Induction Pathways by 1'-Acetoxychavicol Acetate

Mitochondrial Oxidative Stress-Mediated Apoptosis

The induction of apoptosis by 1'-acetoxychavicol acetate is frequently mediated by the mitochondrial pathway, which is initiated by the production of reactive oxygen species (ROS). aacrjournals.orgresearchgate.net Studies in myeloid leukemic cells have shown that ACA treatment triggers the generation of ROS, leading to a loss of mitochondrial transmembrane potential (ΔΨm). aacrjournals.org This disruption of mitochondrial integrity is a critical step that facilitates the release of pro-apoptotic factors, such as cytochrome c and Smac/DIABLO, from the mitochondria into the cytosol. aacrjournals.orgresearchgate.net The release of these factors subsequently activates the downstream caspase cascade, culminating in apoptosis. aacrjournals.org The generation of mitochondrial ROS has also been identified as a mechanism by which ACA suppresses the activation of the NLRP3 inflammasome. nih.gov

Fas-Dependent Apoptotic Signaling

In addition to the intrinsic mitochondrial pathway, 1'-acetoxychavicol acetate can also activate the extrinsic, Fas-dependent apoptotic pathway. aacrjournals.orgresearchgate.net This dual-mechanism approach has been observed in various cancer cells, including myeloid leukemia and myeloma cells. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org ACA treatment can lead to the formation of the death-inducing signaling complex (DISC), which involves the recruitment of the Fas-associated death domain (FADD). researchgate.net The formation of this complex is a crucial event that leads to the activation of the initiator caspase of the extrinsic pathway, caspase-8. aacrjournals.orgresearchgate.net Interestingly, the activation of the Fas-mediated pathway by ACA appears to occur independently of the ROS generation that triggers the mitochondrial pathway. aacrjournals.org This is supported by findings where an antagonistic anti-Fas antibody did not block ROS generation, and an antioxidant did not inhibit caspase-8 activation. aacrjournals.org

Caspase Activation Dynamics (Caspase 3, 8, and 9)

The convergence of both the mitochondrial and Fas-dependent apoptotic pathways leads to the activation of a cascade of caspases, which are the central executioners of apoptosis. Treatment with 1'-acetoxychavicol acetate has been shown to induce the activity of initiator caspases from both pathways: caspase-9 (mitochondrial) and caspase-8 (Fas-dependent). aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org The activation of these initiator caspases subsequently triggers the activation of the executioner caspase, caspase-3. aacrjournals.orgnih.gov In Ehrlich ascites tumor cells, a significant induction of caspase-3-like protease activity is observed following ACA treatment. nih.govoup.com Similarly, in myeloma cells, ACA induces the activities of caspases 3, 8, and 9. aacrjournals.orgaacrjournals.orgnih.gov The cleavage and activation of these caspases can be blocked by their respective inhibitors, confirming their essential role in ACA-induced apoptosis. researchgate.net

Nuclear Morphological Changes and DNA Fragmentation

1'-Acetoxychavicol acetate (ACA) has been observed to induce significant morphological changes within the nucleus of cancer cells, a hallmark of apoptosis. These changes include chromatin condensation and nuclear fragmentation. nih.gov This process is often accompanied by the fragmentation of chromosomal DNA into smaller units, a key biochemical indicator of apoptosis. nih.govcore.ac.uk

In studies involving various cancer cell lines, treatment with ACA leads to visible alterations in nuclear structure, such as the condensation of chromatin at the nuclear periphery. core.ac.ukresearchgate.net Electron microscopy has confirmed these apoptotic morphological changes. researchgate.net Furthermore, agarose gel electrophoresis of DNA from ACA-treated cells reveals a characteristic ladder pattern, indicating the cleavage of DNA into nucleosome-sized fragments. researchgate.netnih.gov This DNA fragmentation is a result of the activation of endonucleases, which cleave the DNA at internucleosomal regions. core.ac.uknih.gov The process of DNA breaking down into fragments of 50-200 kilobase pairs (kbp) and subsequently into smaller nucleosomal units is a recognized feature of apoptosis. core.ac.uknih.gov

Modulation of Anti-Apoptotic Proteins (e.g., BCL2, MCL1)

A key aspect of the pro-apoptotic activity of 1'-Acetoxychavicol acetate (ACA) is its ability to modulate the expression of anti-apoptotic proteins, particularly those belonging to the B-cell lymphoma 2 (BCL2) family. Members of this family, including BCL2 and Myeloid Cell Leukemia 1 (MCL1), are crucial for cell survival and are often overexpressed in cancer cells, contributing to their resistance to apoptosis. youtube.com

Research has demonstrated that ACA treatment leads to a decrease in the expression levels of BCL2 and MCL1 in various cancer cell lines. nih.gov For instance, in endocrine-resistant breast cancer cells, ACA-treated cells exhibited lower expression of both BCL2 and MCL1 proteins. nih.gov This downregulation of anti-apoptotic proteins shifts the cellular balance towards apoptosis. The BCL2 family of proteins regulates the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov By reducing the levels of BCL2 and MCL1, ACA facilitates the release of pro-apoptotic factors from the mitochondria, ultimately leading to caspase activation and cell death. nih.govnih.gov

The modulation of these anti-apoptotic proteins is a significant mechanism through which ACA exerts its anticancer effects. Genetic studies have highlighted that many cancers are highly reliant on MCL1 for their survival and growth, making it a critical therapeutic target. youtube.com

Upregulation of TRAIL and TRAIL Receptor Death Receptor 5 (DR5)

1'-Acetoxychavicol acetate (ACA) has been shown to enhance the extrinsic pathway of apoptosis by upregulating the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor, DR5 (also known as TRAIL-R2). The TRAIL/TRAIL receptor system is a promising target for cancer therapy because TRAIL can selectively induce apoptosis in cancer cells while sparing most normal cells. mdpi.com

Resistance to TRAIL-induced apoptosis in some cancer cells can be overcome by agents that increase the expression of DR5 on the cell surface. mdpi.com Studies have indicated that certain lysosomotropic agents can induce the upregulation of DR5, thereby sensitizing cancer cells to TRAIL-mediated apoptosis. nih.gov While direct studies detailing ACA's specific mechanism of upregulating TRAIL and DR5 are still emerging, the principle of sensitizing cancer cells to TRAIL through DR5 upregulation is well-established. mdpi.comnih.gov The binding of TRAIL to DR5 initiates a signaling cascade that leads to the activation of caspases and subsequent execution of apoptosis. mdpi.com Therefore, the ability of a compound to increase the expression of DR5 is a critical factor in enhancing the efficacy of TRAIL-based therapies.

Cell Cycle Arrest Mechanisms (G0-G1 Phase)

1'-Acetoxychavicol acetate (ACA) has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily in the G0-G1 phase. researchgate.netaacrjournals.org This phase of the cell cycle is a critical checkpoint that governs the cell's decision to divide or enter a quiescent state. By halting the cell cycle at this stage, ACA prevents cancer cells from proceeding to the S phase, where DNA replication occurs, and subsequently to mitosis. nih.gov

Flow cytometry analysis of various cancer cell lines, including multiple myeloma and melanoma cells, treated with ACA has demonstrated a significant accumulation of cells in the G0-G1 phase. researchgate.netnih.gov This arrest is often accompanied by a corresponding decrease in the percentage of cells in the S and G2-M phases. researchgate.net The induction of G0-G1 phase arrest is a key mechanism underlying the anti-proliferative effects of ACA. researchgate.netnih.gov This cytostatic effect can precede the induction of apoptosis, suggesting a multi-faceted approach by which ACA combats cancer cell growth. aacrjournals.org

| Cell Line | Phase of Arrest | Reference |

| Multiple Myeloma | G0-G1 | aacrjournals.org |

| RPMI8226 | G0-G1 | researchgate.net |

| A375 Melanoma | G0-G1 | nih.gov |

Inhibition of Cellular Invasion and Metastasis

1'-Acetoxychavicol acetate (ACA) has demonstrated significant potential in inhibiting cellular invasion and metastasis, which are critical stages in the progression of cancer. nih.govmdpi.com Cancer cell invasion involves the migration of tumor cells through the basement membrane and extracellular matrix, allowing them to spread to distant organs. nih.gov

ACA has been reported to suppress the invasive and migratory capabilities of various cancer cell types, including breast, oral, prostate, and lung cancers. nih.govtci-thaijo.org In studies on endocrine-resistant breast cancer cells, ACA's anti-invasive effects were confirmed through in vitro matrigel invasion assays. nih.gov The molecular mechanisms underlying these effects involve the downregulation of key signaling pathways and proteins associated with metastasis. For example, ACA has been shown to downregulate the expression of C-X-C chemokine receptor type 4 (CXCR4) and urokinase plasminogen activator (uPA), both of which play crucial roles in cell migration and invasion. nih.gov Furthermore, ACA can inhibit signaling pathways such as the integrin β1-mediated pathway, which is pivotal for the adhesion of cells to the extracellular matrix and subsequent migration. nih.gov

Anti-angiogenic Properties and Modulation of Pro-angiogenic Factors (VEGF, FGF2, uPA, CXCR4)

1'-Acetoxychavicol acetate (ACA) exhibits potent anti-angiogenic properties, a crucial aspect of its anticancer activity. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. ACA has been shown to suppress tumor growth by inhibiting this process. nih.gov

The anti-angiogenic effects of ACA are mediated through the modulation of several key pro-angiogenic factors. It has been found to downregulate the expression of vascular endothelial growth factor (VEGF), a primary driver of angiogenesis. nih.govnih.gov ACA also inhibits the expression of other important pro-angiogenic molecules, including basic fibroblast growth factor 2 (FGF2), urokinase plasminogen activator (uPA), and C-X-C chemokine receptor type 4 (CXCR4). nih.gov Research has demonstrated that ACA can suppress VEGF-induced proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs). nih.gov Moreover, in vivo studies using mouse models have shown that ACA can inhibit the formation of new blood vessels in Matrigel plugs containing VEGF. nih.gov The underlying mechanism involves the targeting of the VEGF-mediated Src-FAK-Rho GTPase signaling pathway. nih.gov

| Pro-angiogenic Factor | Effect of ACA | Reference |

| VEGF | Downregulation | nih.govnih.gov |

| FGF2 | Downregulation | nih.gov |

| uPA | Downregulation | nih.gov |

| CXCR4 | Downregulation | nih.gov |

Synergistic Anticancer Effects of 1'-Acetoxychavicol Acetate in Combination Therapies

1'-Acetoxychavicol acetate (ACA) has shown significant promise in enhancing the efficacy of conventional anticancer treatments when used in combination therapies. asianhhm.comnih.gov This synergistic effect allows for potentially more effective cancer treatment by targeting different aspects of cancer cell biology and potentially reducing drug resistance. asianhhm.com

Studies have demonstrated that ACA can potentiate the effects of the FDA-approved chemotherapeutic drug cisplatin. asianhhm.com This combination has been shown to be more effective in controlling breast cancer progression in mouse models than either agent alone. asianhhm.com The synergistic interaction is thought to arise from ACA's ability to inhibit the NF-κB signaling pathway, which is often implicated in cancer cell survival and proliferation. asianhhm.comnih.gov By down-regulating NF-κB activation and its regulated genes, ACA can make cancer cells more susceptible to the cytotoxic effects of drugs like cisplatin. nih.gov

Furthermore, ACA has been investigated in combination with other natural compounds and therapeutic agents. For example, a combination of ACA and sodium butyrate has been shown to synergistically induce apoptotic cell death in human hepatocellular carcinoma cells. aacrjournals.org Another approach has involved combining ACA with Mycobacterium indicus pranii and cisplatin, which has demonstrated synergistic anti-cancer effects against breast cancer. asianhhm.com These findings highlight the potential of ACA as an adjunct in combination therapies to improve treatment outcomes for various cancers. asianhhm.comaacrjournals.org

Chemopreventive Activities in Chemical Carcinogenesis Models

1'-Acetoxychavicol acetate (ACA) has demonstrated significant chemopreventive efficacy in preclinical models of chemical carcinogenesis. In a study utilizing an azoxymethane (AOM)-induced colon carcinogenesis model in male F344 rats, dietary administration of ACA was shown to inhibit the development of colonic neoplasms. plos.org When rats were fed a diet containing ACA during either the initiation or post-initiation phase of carcinogenesis, a marked reduction in the incidence of colonic adenocarcinoma was observed. plos.org

During the initiation phase, feeding with 100 ppm and 500 ppm of ACA resulted in a 54% and 77% inhibition of colon carcinoma incidence, respectively. plos.org Similarly, post-initiation feeding with the same concentrations of ACA led to a 45% and 93% reduction in carcinoma incidence. plos.org This dose-dependent inhibitory effect was associated with the suppression of cell proliferation biomarkers, such as ornithine decarboxylase activity, in the colonic mucosa. plos.org Furthermore, ACA administration was found to elevate the activities of phase II detoxifying enzymes, including glutathione S-transferase (GST) and quinone reductase (QR), in both the liver and colon. plos.org These findings suggest that the chemopreventive action of ACA is mediated through both the suppression of cell proliferation and the enhancement of carcinogen detoxification pathways. plos.org

Table 1: Chemopreventive Effect of 1'-Acetoxychavicol Acetate (ACA) on AOM-Induced Colon Carcinogenesis in Rats

| Treatment Phase | ACA Concentration | Inhibition of Colon Carcinoma Incidence (%) |

|---|---|---|

| Initiation | 100 ppm | 54% |

| Initiation | 500 ppm | 77% |

| Post-initiation | 100 ppm | 45% |

| Post-initiation | 500 ppm | 93% |

Anti-inflammatory and Immunomodulatory Effects

1'-Acetoxychavicol acetate has been identified as a potent inhibitor of nitric oxide (NO) production, a key mediator in the inflammatory process. In studies using murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), ACA suppressed NO production in a dose-dependent manner, with a 50% inhibitory concentration (IC50) of 680 nM. nih.gov While NO is an important biological mediator, its excessive production during inflammation can contribute to cellular injury. nih.gov The inhibition of NO production by ACA is a critical component of its anti-inflammatory activity. nih.gov

ACA exerts immunomodulatory effects by modulating the expression of key inflammatory cytokines. It has been shown to inhibit the lipopolysaccharide-induced expression and production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in macrophages. bohrium.com Furthermore, in a mouse model of ovalbumin-induced asthma, ACA demonstrated the ability to suppress the expression of Th2 cytokines, including interleukin-4 (IL-4). plos.orgnih.gov Asthma is a disease characterized by chronic inflammation of the respiratory system, often driven by an imbalance of Th1 and Th2 cells and the subsequent upregulation of inflammatory cytokines. plos.orgnih.gov The ability of ACA to inhibit both TNF-α and IL-4 highlights its potential to regulate excessive inflammatory responses. plos.orgbohrium.com

The anti-inflammatory effects of 1'-acetoxychavicol acetate are further attributed to its ability to downregulate the expression of pro-inflammatory enzymes. ACA has been shown to suppress the synthesis of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The reduction in iNOS expression parallels the observed decrease in NO production. nih.gov Similarly, by inhibiting COX-2, ACA can reduce the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov This dual inhibition of iNOS and COX-2 is a significant mechanism underlying the anti-inflammatory properties of ACA. nih.gov

A central mechanism governing the anti-inflammatory and chemopreventive activities of 1'-acetoxychavicol acetate is its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. korea.ac.krmdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. ACA has been shown to inhibit NF-κB activation induced by various inflammatory stimuli. nih.govmdpi.com This inhibition prevents the translocation of NF-κB from the cytoplasm to the nucleus, thereby blocking the transcription of its target genes. korea.ac.kr The suppression of NF-κB activity by ACA has been observed in various cell types, including myeloma cells and human lung adenocarcinoma cells. korea.ac.krmdpi.com

The inhibitory effect of 1'-acetoxychavicol acetate on the NF-κB pathway is mediated, at least in part, through the inhibition of IκBα phosphorylation and degradation. korea.ac.krnih.gov In the canonical NF-κB pathway, the inhibitor of kappa B alpha (IκBα) protein sequesters NF-κB in the cytoplasm. mdpi.com Upon stimulation by inflammatory signals, IκBα is phosphorylated by the IκB kinase (IKK) complex, which targets it for ubiquitination and subsequent degradation by the proteasome. mdpi.com This degradation releases NF-κB, allowing it to translocate to the nucleus and activate gene expression. mdpi.com

ACA has been shown to significantly inhibit the serine phosphorylation and subsequent degradation of IκBα in a time-dependent manner. nih.govkorea.ac.kr By preventing the degradation of IκBα, ACA effectively traps NF-κB in the cytoplasm, leading to a decrease in its nuclear expression and an accumulation of cytosolic NF-κB. korea.ac.krnih.gov This action blocks the entire downstream signaling cascade, preventing the expression of NF-κB-regulated pro-inflammatory and pro-survival gene products. nih.gov

Table 2: Summary of Molecular Targets of 1'-Acetoxychavicol Acetate in Inflammatory Pathways

| Molecular Target | Effect of ACA | Reference |

|---|---|---|

| Nitric Oxide (NO) | Inhibition of production | nih.gov |

| TNF-α | Inhibition of expression and production | bohrium.com |

| IL-4 | Inhibition of expression | plos.orgnih.gov |

| iNOS | Downregulation of expression | nih.govnih.gov |

| COX-2 | Downregulation of synthesis | nih.gov |

| NF-κB | Suppression of activation and nuclear translocation | nih.govkorea.ac.krmdpi.com |

| IκBα | Inhibition of phosphorylation and degradation | nih.govkorea.ac.krnih.gov |

Suppression of NF-κB Signaling Pathway and Associated Gene Products

Attenuation of NF-κB Nuclear Translocation

1'-Acetoxychavicol acetate (ACA) has been identified as a potent inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. researchgate.netresearchgate.net NF-κB is a protein complex crucial in regulating cellular responses to stimuli such as stress, cytokines, and viral or bacterial antigens. youtube.com Under normal conditions, NF-κB is sequestered in the cytoplasm by a family of inhibitor proteins, IκB. aacrjournals.orgnih.gov Upon activation by various inflammatory stimuli, the IκBα subunit is phosphorylated and subsequently degraded, allowing the NF-κB complex to translocate into the nucleus. aacrjournals.orgnih.gov Once in the nucleus, NF-κB binds to specific DNA sequences to control the transcription of target genes, many of which are involved in inflammation and cancer. youtube.com

Research has demonstrated that ACA effectively inhibits this critical step of nuclear translocation. researchgate.netnih.gov Studies have shown that treatment with ACA leads to a rapid decrease in the nuclear expression of NF-κB, with a corresponding increase in its accumulation in the cytosol. researchgate.netnih.gov This indicates that ACA blocks the movement of NF-κB from the cytoplasm to the nucleus. The underlying mechanism for this attenuation is the inhibition of IκBα degradation. aacrjournals.orgmdpi.com By preventing the degradation of this inhibitory protein, ACA ensures that NF-κB remains inactive in the cytoplasm, thereby suppressing the inflammatory signaling cascade. aacrjournals.orgmdpi.com This inhibitory effect on NF-κB nuclear translocation has been observed in various cell lines, including human myeloma cells and lung adenocarcinoma cells. researchgate.netnih.gov

Selective Downregulation of Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2)

Further investigation into the molecular mechanisms by which 1'-acetoxychavicol acetate (ACA) inhibits the NF-κB signaling pathway has revealed a novel biological activity: the selective downregulation of Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2). researchgate.netmdpi.com TRAF2 is a key component of the TNF receptor 1 complex and plays a crucial role in regulating the NF-κB signaling pathway. mdpi.commdpi.com

In studies using human lung adenocarcinoma A549 cells, ACA was found to selectively reduce the protein expression of TRAF2 without significantly affecting the expression of other components of the TNF receptor 1 signaling complex, such as TNF receptor 1 (TNFR1), TNF receptor-associated death domain (TRADD), or receptor-interacting protein kinase 1 (RIPK1). researchgate.netmdpi.com This selective action highlights a specific targeting of TRAF2 by ACA. The downregulation of TRAF2 is achieved through the ubiquitin-proteasome system. mdpi.com Evidence suggests that ACA promotes the proteasomal degradation of the TRAF2 protein. mdpi.com This effect is not limited to lung cancer cells, as ACA has also been shown to downregulate TRAF2 protein expression in human fibrosarcoma HT-1080 cells. researchgate.netmdpi.com The ability of ACA to selectively target and downregulate TRAF2 represents a significant finding in understanding its anti-inflammatory and potential anticancer properties. mdpi.com

Anti-allergic Activities through Hexosaminidase Release Inhibition

1'-Acetoxychavicol acetate (ACA) has demonstrated anti-allergic properties by inhibiting the release of β-hexosaminidase, a marker for degranulation in mast cells. cabidigitallibrary.org Mast cell degranulation is a critical event in the immediate hypersensitivity reaction, or type I allergic response. When an allergen cross-links IgE antibodies on the surface of mast cells, it triggers a signaling cascade that results in the release of pre-formed mediators, such as histamine and β-hexosaminidase, from the cell's granules. nih.govmastattack.orgdrbrucehoffman.com

Structure-activity relationship (SAR) studies on 1′S-1′-acetoxychavicol acetate have been conducted to evaluate its effect on type I allergic reactions by measuring the inhibition of β-hexosaminidase release from RBL-2H3 cells, a rat basophilic leukemia cell line that serves as a model for mast cells. cabidigitallibrary.org These studies are crucial in understanding how the chemical structure of ACA contributes to its biological activity and in the development of more stable and potent analogues for potential therapeutic use in allergic conditions. cabidigitallibrary.org

Antimicrobial Activities

Antibacterial Spectrum and Efficacy

1'-Acetoxychavicol acetate (ACA) exhibits a broad spectrum of antibacterial activity against various pathogenic bacteria, including multidrug-resistant strains. researchgate.netresearchgate.net Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria.

Research has shown ACA to be effective against multidrug-resistant Staphylococcus aureus (MRSA). researchgate.netusm.my One study reported a minimum inhibitory concentration (MIC) of 0.313 mg/mL and a minimum bactericidal concentration (MBC) of 0.625 mg/mL against an MRSA strain. researchgate.net The mechanism of action against MRSA involves damage to the bacterial cell membrane integrity and alterations in bacterial morphology. researchgate.net Furthermore, ACA has been found to inhibit the expression of proteins associated with cell wall and membrane synthesis, osmotic regulation, and bacterial adhesion. researchgate.net

ACA has also demonstrated activity against Propionibacterium acnes, a bacterium implicated in the pathogenesis of acne. Its antibacterial properties extend to other clinically relevant pathogens such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Bacillus cereus. researchgate.netresearchgate.netnih.gov The ability of ACA to cure plasmid-encoded antibiotic resistance has been observed in several of these multidrug-resistant bacterial strains, suggesting its potential to restore the efficacy of conventional antibiotics. researchgate.netnih.gov

| Bacterium | Gram Stain | Noted Efficacy |

|---|---|---|

| Staphylococcus aureus (multidrug-resistant) | Positive | MIC: 0.313 mg/mL; MBC: 0.625 mg/mL researchgate.net |

| Propionibacterium acnes | Positive | Demonstrated antibacterial activity |

| Salmonella typhi | Negative | Demonstrated ability to cure plasmid-encoded antibiotic resistance researchgate.netnih.gov |

| Escherichia coli | Negative | Demonstrated ability to cure plasmid-encoded antibiotic resistance researchgate.netnih.gov |

| Pseudomonas aeruginosa | Negative | Demonstrated ability to cure plasmid-encoded antibiotic resistance researchgate.netnih.gov |

| Bacillus cereus | Positive | Demonstrated ability to cure plasmid-encoded antibiotic resistance researchgate.netnih.gov |

Antifungal Activities (Dermatophytes)

1'-Acetoxychavicol acetate (ACA) has been identified as a potent antifungal agent, particularly against dermatophytes. nih.govnih.gov Dermatophytes are a group of fungi that cause superficial infections of the skin, hair, and nails in humans and animals. japer.in

An n-pentane/diethyl ether extract of dried rhizomes of Alpinia galanga, from which ACA is derived, showed activity against Trichophyton mentagrophytes. nih.gov Subsequent fractionation and analysis identified 1'-acetoxychavicol acetate as a key active compound. nih.gov When tested against a panel of seven different fungi, ACA was found to be active against all of them. nih.gov The minimum inhibitory concentration (MIC) values for its activity against dermatophytes were found to range from 50 to 250 µg/mL. nih.gov This demonstrates a significant potential for ACA in the context of treating dermatophytic infections.

Antiviral Properties (HIV-1, Human Cytomegalovirus)

1'-Acetoxychavicol acetate (ACA) has shown promising antiviral activity, notably against the Human Immunodeficiency Virus type 1 (HIV-1). nih.govresearchgate.net The mechanism of its anti-HIV-1 action is distinct from many other antiretroviral agents. ACA has been shown to inhibit the transport of the HIV-1 Rev protein. nih.govresearchgate.net The Rev protein is essential for the export of unspliced and singly spliced viral RNAs from the nucleus to the cytoplasm, a critical step in the replication of HIV-1. nih.govresearchgate.net By binding to chromosomal region maintenance 1 (CRM1), ACA blocks this transport, leading to an accumulation of full-length HIV-1 RNA within the nucleus and thereby inhibiting viral replication in peripheral blood mononuclear cells. nih.govresearchgate.net

While the primary focus of research on the antiviral properties of ACA has been on HIV-1, there is a broader interest in its potential against other viruses. Human Cytomegalovirus (HCMV), a member of the Herpesviridae family, is a common virus that can cause severe disease in immunocompromised individuals. wikipedia.orgcusabio.com Although the direct inhibitory effect of ACA on Human Cytomegalovirus has not been as extensively studied as its anti-HIV-1 properties, the compound's diverse biological activities suggest a potential for broader antiviral applications that warrant further investigation.

Anti-parasitic Effects (Leishmania donovani, Entamoeba histolytica, Giardia intestinalis)

1'-Acetoxychavicol acetate (ACA), a significant phenylpropanoid found in Alpinia galanga, has demonstrated notable anti-parasitic properties. Research has highlighted its potential against a range of protozoan parasites responsible for significant global diseases. Extracts of Alpinia galanga, rich in ACA, have shown considerable inhibitory effects against various parasites.

Specifically, hexane (B92381), ethyl acetate, and chloroform extracts of Alpinia galanga rhizomes have exhibited significant action against the promastigotes of Leishmania donovani in vitro iajpr.com. Leishmania donovani is the causative agent of visceral leishmaniasis, a severe parasitic disease.

Furthermore, the chloroform extract of Alpinia galanga has demonstrated effective inhibition against Entamoeba histolytica at a concentration of 100µg/ml iajpr.com. This protozoan parasite is the cause of amoebiasis, which can lead to amoebic dysentery and liver abscesses nih.gov. The activity of the extract suggests the potential of its constituents, including ACA, in combating this infection.

The extract has also shown activity against Giardia intestinalis, with a reported minimum inhibitory concentration (MIC) of 125µg/ml iajpr.com. Giardia intestinalis is an intestinal parasite that causes giardiasis, a common diarrheal disease worldwide.

These findings underscore the potential of 1'-Acetoxychavicol acetate and its source plant as a basis for the development of new anti-parasitic agents.

Table 1: Anti-parasitic Activity Associated with Alpinia galanga Extracts

| Parasite | Extract/Compound | Observed Effect | Reference |

|---|---|---|---|

| Leishmania donovani | Hexane, ethyl acetate, and chloroform extracts | Significant action against promastigotes | iajpr.com |

| Entamoeba histolytica | Chloroform extract (100µg/ml) | Good inhibition | iajpr.com |

Metabolic Regulatory and Other Pharmacological Modulations

Anti-obesity Mechanisms and Inhibition of Adipogenesis

1'-Acetoxychavicol acetate has been investigated for its anti-obesity effects, demonstrating a significant capacity to inhibit the process of adipogenesis, which is the formation of fat cells. Both in vitro and in vivo studies have elucidated the molecular mechanisms underlying this activity.

In studies utilizing 3T3-L1 adipocytes, ACA was found to significantly decrease the activity of glycerol-3-phosphate dehydrogenase (GPDH), a key enzyme in lipid synthesis, without causing cytotoxicity nih.gov. It effectively inhibited the accumulation of lipids within these cells by down-regulating critical transcription factors that govern adipogenesis. These include peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) nih.gov. The downregulation of these master regulators is a crucial step in preventing the differentiation of pre-adipocytes into mature fat cells nih.gov.

A central mechanism in ACA's anti-obesity action is the dose-dependent phosphorylation and activation of AMP-activated protein kinase (AMPK) nih.gov. AMPK is a key cellular energy sensor and its activation is known to suppress adipogenesis and promote fatty acid oxidation. The activation of AMPK by ACA plays a pivotal role in regulating signal transduction pathways that are crucial for preventing metabolic diseases like obesity nih.govnih.gov.

Animal studies have corroborated these in vitro findings. In a high-fat diet (HFD)-induced rat model of obesity, animals fed an HFD supplemented with ACA gained less weight compared to those on the HFD alone. Furthermore, ACA supplementation led to a reduction in visceral fat mass and prevented the development of steatohepatitis (fatty liver disease), which was observed in the HFD-only group nih.gov.

Table 2: Mechanisms of 1'-Acetoxychavicol Acetate in Obesity and Adipogenesis Inhibition

| Molecular Target/Process | Effect of 1'-Acetoxychavicol Acetate | Outcome | Reference |

|---|---|---|---|

| Adipogenesis | Inhibition | Reduced formation of mature fat cells | nih.gov |

| Lipid Accumulation | Inhibition | Decreased storage of fat in cells | nih.gov |

| GPDH Activity | Significant decrease | Reduced lipid synthesis | nih.gov |

| PPARγ Expression | Down-regulation | Inhibition of adipocyte differentiation | nih.gov |

| C/EBPα Expression | Down-regulation | Inhibition of adipocyte differentiation | nih.gov |

Antidiabetic Potential

The pharmacological profile of 1'-Acetoxychavicol acetate includes significant antidiabetic potential, which is closely linked to its metabolic regulatory functions. The activation of AMP-activated protein kinase (AMPK) by ACA is a key mechanism that also contributes to its effects on glucose metabolism nih.govnih.gov.

AMPK activation is a well-established therapeutic target for type 2 diabetes, as it enhances insulin (B600854) sensitivity and promotes glucose uptake in peripheral tissues. The ability of ACA to induce AMPK phosphorylation suggests its utility in managing hyperglycemia and other metabolic dysregulations associated with diabetes nih.govnih.gov. By activating AMPK, ACA can influence various downstream signaling pathways that are important in the prevention and management of diabetes and hyperlipidemia nih.gov.

Gastroprotective Effects

1'-Acetoxychavicol acetate is recognized for its gastroprotective activities nih.govnih.gov. This property is attributed to the broader pharmacological effects of Alpinia galanga extracts, which have been traditionally used in Unani and Arabian medicine to treat stomach disorders iajpr.com.

Research on ethanolic extracts of Alpinia galanga has demonstrated significant gastric antisecretory and cytoprotective properties. These extracts were shown to reduce gastric secretion, which is a key factor in the development of gastric ulcers iajpr.com. The marked cytoprotective activity suggests that the extract helps to protect the cells of the stomach lining from injury iajpr.com. It is proposed that these antisecretory and cytoprotective properties are largely responsible for the antiulcer activity of the plant iajpr.com. While these studies were conducted with extracts, the known anti-inflammatory and antioxidant activities of ACA likely contribute significantly to these gastroprotective effects.

Antidementia and Neuroprotective Activities

1'-Acetoxychavicol acetate has been observed to possess both antidementia and neuroprotective activities nih.govnih.gov. Its neuroprotective effects have been specifically investigated in the context of age-related cognitive decline and neurodegenerative processes.

Studies have shown that ACA can protect against age-related learning and memory impairments iajpr.com. A key mechanism underlying its neuroprotective action is the enhancement of proteasome activity in neuronal cells iajpr.com. The proteasome is a critical cellular machinery responsible for degrading damaged or misfolded proteins, and its activity is known to decline with age, contributing to neurodegeneration iajpr.com.

ACA has been found to increase proteasome activity in PC12 cells, a cell line commonly used in neuroscience research. This increase is mediated through the activation of the cAMP-dependent protein kinase A (PKA) signaling pathway iajpr.com. ACA achieves this by increasing adenylate cyclase activity, which in turn elevates intracellular cAMP levels iajpr.com.

Furthermore, ACA has demonstrated a protective effect against neurotoxicity induced by the amyloid β-protein fragment, a key player in the pathology of Alzheimer's disease. In neuronally differentiated PC12 cells, ACA was able to recover cell viability that had been reduced by amyloid β. This protective effect was diminished when a proteasome inhibitor was used, confirming the role of proteasome activation in ACA's neuroprotective mechanism iajpr.commdpi.com.

Table 3: Neuroprotective Mechanisms of 1'-Acetoxychavicol Acetate

| Molecular Target/Process | Effect of 1'-Acetoxychavicol Acetate | Outcome | Reference |

|---|---|---|---|

| Proteasome Activity | Increased | Enhanced degradation of damaged proteins | iajpr.com |

| cAMP/PKA Signaling | Activation | Upregulation of proteasome activity | iajpr.com |

| Adenylate Cyclase Activity | Increased | Elevated intracellular cAMP levels | iajpr.com |

Antioxidative Capacity

1'-Acetoxychavicol acetate exhibits potent antioxidative properties, which contribute to its wide range of pharmacological effects nih.gov. The compound's ability to counteract oxidative stress is mediated through several mechanisms.

Another important mechanism of ACA's antioxidative capacity is its ability to inhibit NADPH oxidase (Nox) isozymes japsonline.com. NADPH oxidases are a major source of cellular ROS, and their activation is implicated in various pathological conditions. By inhibiting Nox activity, ACA can suppress the generation of hydrogen peroxide (H₂O₂) and subsequent cell death, as demonstrated in keratinocytes japsonline.com.

Modulation of Glutathione Metabolism and Cellular Redox Status

1'-Acetoxychavicol acetate (ACA) significantly impacts cellular redox balance by modulating glutathione (GSH) metabolism. In Ehrlich ascites tumor cells, ACA induces a rapid and drastic decrease in intracellular GSH levels, observable in less than 10 minutes following exposure. nih.gov This depletion of the cellular GSH pool is a critical event, as apoptosis induced by ACA can be reversed by the addition of N-acetylcysteine or glutathione ethylester, both of which are precursors for GSH synthesis. nih.gov

The mechanism behind this GSH depletion involves the inhibition of glutathione reductase (GR), an essential enzyme responsible for regenerating GSH from its oxidized form, glutathione disulfide (GSSG). nih.govnih.gov The inhibition of GR by ACA disrupts the cellular capacity to maintain a reduced intracellular environment, leading to an increase in oxidative stress. Concurrently, ACA exposure leads to an increase in gamma-glutamyl cysteine, a precursor in GSH synthesis, suggesting a compensatory response to the rapid depletion. nih.gov Studies on ACA derivatives have established a correlation between their ability to decrease intracellular GSH levels, inhibit GR activity, and reduce cell viability in tumor cells. nih.gov This highlights the modulation of glutathione metabolism as a key mechanism in the cytotoxic effects of ACA. nih.govnih.gov

Glutathione is a primary cellular antioxidant and redox buffer, crucial for protecting cells from damage by reactive oxygen species (ROS). mdpi.comsemanticscholar.orgresearchgate.net A significant decrease in the GSH/GSSG ratio is an indicator of oxidative stress. mdpi.com By disrupting GSH homeostasis, ACA alters the cellular redox status, which can trigger downstream signaling pathways leading to growth arrest and apoptosis. nih.gov

| Parameter | Effect of 1'-Acetoxychavicol Acetate | Cell Line | Reference |

|---|---|---|---|

| Intracellular Glutathione (GSH) Level | Rapid and drastic decrease | Ehrlich ascites tumor cells | nih.gov |

| Glutathione Reductase (GR) Activity | Significantly inhibited | Ehrlich ascites tumor cells | nih.govnih.gov |

| Gamma-glutamyl cysteine Level | Increased | Ehrlich ascites tumor cells | nih.gov |

| ACA-induced Apoptosis | Reversed by N-acetylcysteine or glutathione ethylester | Tumor cells | nih.govnih.gov |

Enhancement of Phase II Enzyme Activities via Nrf2 and p21 Upregulation

1'-Acetoxychavicol acetate has been shown to enhance the activity of phase II detoxification enzymes, a critical mechanism for cellular protection against carcinogens and oxidative stress. nih.govworldscientific.comworldscientific.com In rat intestine epithelial cells (IEC6), ACA induces the activities of key phase II enzymes, including glutathione S-transferase (GST) and NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.govworldscientific.com This induction of cytoprotective enzymes is a crucial aspect of its chemopreventive effects. nih.govworldscientific.comworldscientific.com

The upregulation of these enzymes is mediated through the activation of the Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govworldscientific.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes by binding to the antioxidant response element (ARE) in their promoter regions. nih.govmdpi.com Treatment with ACA leads to an increase in the intranuclear levels of Nrf2, indicating its activation and translocation to the nucleus to initiate the transcription of its target genes. nih.govworldscientific.com

Furthermore, the action of ACA on the Nrf2 pathway is associated with an upregulation of cytosolic p21 levels. nih.govworldscientific.com The protein p21, a cyclin-dependent kinase inhibitor, is involved in cell cycle regulation and has been linked to the modulation of Nrf2 activity. The coordinated upregulation of both Nrf2 and p21 suggests a multi-faceted mechanism by which ACA prevents carcinogenesis, involving both the enhancement of detoxification pathways and the control of cell proliferation. nih.govworldscientific.comworldscientific.com

| Target Molecule/Process | Effect of 1'-Acetoxychavicol Acetate | Cell Line | Reference |

|---|---|---|---|

| Glutathione S-transferase (GST) Activity | Induced | Rat intestine epithelial cells (IEC6) | nih.govworldscientific.com |

| NAD(P)H: quinone oxidoreductase 1 (NQO1) Activity | Induced | Rat intestine epithelial cells (IEC6) | nih.govworldscientific.com |

| Intranuclear Nrf2 Level | Upregulated | Rat intestine epithelial cells (IEC6) | nih.govworldscientific.com |

| Cytosolic p21 Level | Upregulated | Rat intestine epithelial cells (IEC6) | nih.govworldscientific.com |

Activation of AMP-activated Protein Kinase (AMPK) Signaling Pathway

The AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis, is modulated by 1'-acetoxychavicol acetate. plos.org Research has demonstrated that the combination of ACA and sodium butyrate synergistically enhances phase II enzyme activities in intestinal epithelial cells (IEC-6) through the activation of AMPK. nih.gov

While ACA or sodium butyrate alone can increase the protein levels of intranuclear Nrf2, their combined treatment does not produce a synergistic effect on Nrf2 levels. nih.gov However, the combined treatment does lead to an increase in phosphorylated AMPK levels. nih.gov The activation of AMPK is critical, as the inhibition of its activity was found to decrease the phase II enzyme activities that were upregulated by the ACA and sodium butyrate combination. nih.gov This suggests that AMPK activation is a key upstream event in the synergistic induction of detoxification enzymes.

The study also noted that this synergistic effect on phase II enzymes involves the acetylation of p53, which is promoted by sodium butyrate and the combination treatment. nih.gov Therefore, ACA contributes to the activation of AMPK, which, in conjunction with other molecular events like p53 acetylation, leads to a robust upregulation of xenobiotic metabolism, highlighting a complex interplay of signaling pathways in the cellular response to ACA. nih.gov

| Treatment | Effect on Phosphorylated AMPK Levels | Effect on Phase II Enzyme Activities | Cell Line | Reference |

|---|---|---|---|---|

| ACA + Sodium Butyrate | Increased | Synergistically increased | Intestinal epithelial cells (IEC-6) | nih.gov |

| Inhibition of AMPK | - | Decreased ACA + sodium butyrate-induced upregulation | Intestinal epithelial cells (IEC-6) | nih.gov |

Autophagy Modulation and Interplay with Apoptosis

1'-Acetoxychavicol acetate is a modulator of autophagy, a cellular process involving the degradation of cellular components via lysosomes. tavernarakislab.gr In human non-small cell lung cancer (NSCLC) cells (A549 and SK-LU-1), ACA has been shown to trigger autophagy. nih.govplos.org This is evidenced by an increase in acidic vesicular organelles and the formation of GFP-LC3 puncta upon ACA exposure. plos.orgrepec.org Western blot analysis further confirms the induction of a full autophagic flux, with an accumulation of LC3-II and degradation of p62. plos.orgrepec.org

Interestingly, the autophagy induced by ACA in NSCLC cells appears to be a pro-survival mechanism. nih.govplos.org When autophagy is inhibited, either by silencing LC3-II with siRNA or by using the lysosomal inhibitor chloroquine, the cytotoxic effect of ACA is enhanced, leading to a synergistic increase in apoptosis. nih.govplos.org This suggests that the cancer cells utilize autophagy to limit the apoptotic cell death induced by ACA. nih.gov

The autophagic pathway triggered by ACA is characterized as Beclin-1-independent. This is supported by the observation that Beclin-1 levels are reduced upon ACA treatment and that the early autophagy inhibitor 3-methyladenine (3-MA) fails to suppress the ACA-triggered autophagy. plos.orgrepec.org This highlights a specific, non-canonical pathway of autophagy induction. The interplay between pro-survival autophagy and apoptosis is a critical determinant of the ultimate fate of cancer cells treated with ACA, and targeting this autophagy pathway represents a potential strategy to enhance its anti-cancer efficacy. nih.govplos.org

| Cell Line | Effect of ACA | Effect of ACA + Autophagy Inhibitor (e.g., Chloroquine, LC3-II siRNA) | Autophagy Pathway | Reference |

|---|---|---|---|---|

| A549 (NSCLC) | Induces pro-survival autophagy, apoptosis | Enhanced cytotoxicity and apoptosis | Beclin-1-independent | nih.govplos.org |

| SK-LU-1 (NSCLC) | Induces pro-survival autophagy, apoptosis | Enhanced cytotoxicity and apoptosis | Beclin-1-independent | plos.org |

Upregulation of Proteasome Activity

Contrary to inhibition, research indicates that 1'-acetoxychavicol acetate increases proteasome activity. The proteasome system is a critical pathway for protein degradation, essential for maintaining protein homeostasis. nih.gov In differentiated PC12 cells, ACA was found to increase proteasome activity. nih.govresearchgate.net This increase was observed during the initial stages of ACA treatment and was sustained for at least 9 hours, returning to control levels within 24 hours. nih.govresearchgate.net

The mechanism for this upregulation of proteasome activity involves the activation of the cAMP-dependent protein kinase A (PKA) signaling pathway. nih.gov ACA was shown to increase adenylate cyclase activity, leading to elevated intracellular cAMP levels. nih.gov The subsequent increase in proteasome activity was suppressed by H-89, an inhibitor of PKA, confirming the involvement of this signaling cascade. nih.gov

This ACA-induced increase in proteasome activity has been linked to neuroprotective effects. ACA was able to recover cell viability in neuronally differentiated PC12 cells that were treated with the amyloid β-protein fragment, a model for neurotoxicity. nih.gov The protective effects of ACA against amyloid toxicity were diminished when the proteasome was inhibited with MG132, directly linking the upregulation of proteasome activity to its neuroprotective function. nih.govresearchgate.net

| Parameter | Effect of 1'-Acetoxychavicol Acetate | Signaling Pathway | Cell Line | Reference |

|---|---|---|---|---|

| Proteasome Activity | Increased (transiently) | cAMP/PKA | Differentiated PC12 cells | nih.govresearchgate.net |

| Intracellular cAMP Levels | Increased | - | Differentiated PC12 cells | nih.gov |

| Neuroprotection against Amyloid β | ACA recovered cell viability | Mediated by proteasome activation | Differentiated PC12 cells | nih.govresearchgate.net |

Activation of Transient Receptor Potential Cation Channel A1 (TRPA1)

1'-Acetoxychavicol acetate is a potent activator of the Transient Receptor Potential Cation Channel A1 (TRPA1). nih.govoup.comoup.comjst.go.jp TRPA1 is an ion channel primarily expressed in sensory neurons and is involved in detecting a wide range of chemical irritants, inflammatory signals, and pungent natural compounds. nih.gov

In studies using human embryonic kidney (HEK) cells engineered to express TRPA1, ACA was found to strongly activate these channels. nih.govoup.comoup.comjst.go.jp In contrast, ACA did not activate TRPV1, another member of the TRP channel family known for detecting capsaicin and heat. nih.govoup.comoup.comjst.go.jp The potency of ACA as a TRPA1 agonist was found to be greater than that of allyl isothiocyanate, a well-known and typical TRPA1 agonist found in mustard and wasabi. nih.govoup.comoup.comjst.go.jp

The activation of TRPA1 is the molecular initiating event for sensory irritation in the respiratory tract caused by many volatile organic chemicals. nih.gov The activation of this channel by ACA is responsible for the pungent quality of galangal, the plant from which it is derived. This specific and potent activation of TRPA1 by ACA underscores its role as a significant bioactive compound that interacts directly with the sensory nervous system. nih.govoup.comoup.com

| Channel | Effect of 1'-Acetoxychavicol Acetate | Potency Comparison | Cell Model | Reference |

|---|---|---|---|---|

| TRPA1 | Strong activation | More potent than allyl isothiocyanate | TRPA1-expressing HEK cells | nih.govoup.comoup.comjst.go.jp |

| TRPV1 | No activation | - | TRPV1-expressing HEK cells | nih.govoup.comoup.comjst.go.jp |

Inhibition of Exportin 1 and Nuclear-Cytosolic Transport

1'-Acetoxychavicol acetate has been identified as a small-molecule inhibitor of Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). nih.gov XPO1 is a key nuclear transport receptor responsible for the export of numerous proteins and RNAs from the nucleus to the cytoplasm. nih.govmdpi.com The proper localization of many tumor suppressor proteins and cell cycle regulators is dependent on regulated nuclear-cytosolic transport, and the dysregulation of XPO1 is implicated in various diseases, including cancer. nih.govnih.gov

ACA functions as a covalent inhibitor, binding to a cysteine residue (Cys528) in the cargo-binding pocket of CRM1. nih.gov This interaction blocks the binding of cargo proteins containing a nuclear export signal (NES), thereby preventing their transport out of the nucleus. mdpi.com By inhibiting XPO1, ACA can force the nuclear retention and accumulation of key tumor suppressor proteins, leading to the suppression of proliferation and induction of apoptosis in cancer cells.

The inhibitory action of ACA on XPO1-mediated transport has been demonstrated in the context of viral protein export. For instance, it has been shown to inhibit the nuclear export of the HIV Rev protein and influenza viral ribonucleoprotein. nih.gov This identifies ACA as a promising scaffold for the development of new therapeutic agents that target the crucial cellular process of nuclear export. nih.gov

| Target Protein | Mechanism of Action | Effect on Cargo | Cellular Consequence | Reference |

|---|---|---|---|---|

| Exportin 1 (XPO1/CRM1) | Covalent binding to Cys528 in the NES-binding cleft | Inhibition of nuclear export | Nuclear retention of tumor suppressor proteins and other cargo | nih.govmdpi.com |

Structure Activity Relationship Sar Studies of 1 Acetoxychavicol Acetate

Impact of Aromatic Substituent Groups on Bioactivity

The substitution pattern on the aromatic ring of 1'-Acetoxychavicol acetate (B1210297) is a critical determinant of its biological activity. Research has shown that the presence and position of substituent groups can significantly modulate the compound's efficacy.